molecular formula C12H16ClNO3 B6283475 benzyl (3S)-morpholine-3-carboxylate hydrochloride CAS No. 1353006-45-7

benzyl (3S)-morpholine-3-carboxylate hydrochloride

Cat. No.: B6283475
CAS No.: 1353006-45-7
M. Wt: 257.71 g/mol
InChI Key: CVKABBHCEVSVII-MERQFXBCSA-N
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Description

Benzyl (3S)-morpholine-3-carboxylate hydrochloride is a chemical compound that belongs to the class of morpholine derivatives. It is characterized by the presence of a benzyl group attached to the nitrogen atom of the morpholine ring, with a carboxylate group at the 3-position. This compound is often used in various chemical reactions and has applications in scientific research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (3S)-morpholine-3-carboxylate hydrochloride typically involves the reaction of benzylamine with (3S)-morpholine-3-carboxylic acid. The reaction is carried out in the presence of a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired ester linkage. The reaction conditions usually include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors allows for better control over reaction parameters and can lead to more sustainable and scalable production methods .

Chemical Reactions Analysis

Types of Reactions

Benzyl (3S)-morpholine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous or alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Benzyl chloride with nucleophiles such as sodium azide (NaN3) or sodium cyanide (NaCN).

Major Products Formed

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Benzyl alcohol.

    Substitution: Benzyl azide, benzyl cyanide.

Scientific Research Applications

Benzyl (3S)-morpholine-3-carboxylate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl (3S)-morpholine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The benzyl group can facilitate binding to hydrophobic pockets in enzymes or receptors, while the morpholine ring can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: A simpler compound with a benzyl group attached to an amine.

    Morpholine: A basic structure without the benzyl or carboxylate groups.

    Benzyl (3R)-morpholine-3-carboxylate hydrochloride: The enantiomer of the compound with different stereochemistry.

Uniqueness

Benzyl (3S)-morpholine-3-carboxylate hydrochloride is unique due to its specific stereochemistry and the presence of both benzyl and carboxylate groups. This combination allows for distinct interactions with biological targets and makes it a valuable compound in research and industrial applications .

Properties

CAS No.

1353006-45-7

Molecular Formula

C12H16ClNO3

Molecular Weight

257.71 g/mol

IUPAC Name

benzyl (3S)-morpholine-3-carboxylate;hydrochloride

InChI

InChI=1S/C12H15NO3.ClH/c14-12(11-9-15-7-6-13-11)16-8-10-4-2-1-3-5-10;/h1-5,11,13H,6-9H2;1H/t11-;/m0./s1

InChI Key

CVKABBHCEVSVII-MERQFXBCSA-N

Isomeric SMILES

C1COC[C@H](N1)C(=O)OCC2=CC=CC=C2.Cl

Canonical SMILES

C1COCC(N1)C(=O)OCC2=CC=CC=C2.Cl

Purity

95

Origin of Product

United States

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